L-Ascorbic acid-13C-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

177.12 g/mol |

IUPAC Name |

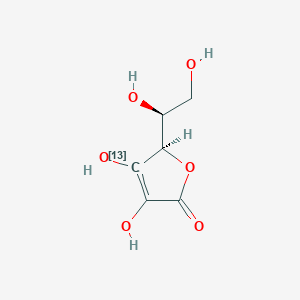

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(313C)2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i3+1 |

InChI Key |

CIWBSHSKHKDKBQ-VZMNSLOISA-N |

Synonyms |

Vitamin C-3-13C |

Origin of Product |

United States |

Foundational & Exploratory

L-Ascorbic Acid-13C-2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Ascorbic acid-13C-2 is a stable isotope-labeled form of L-Ascorbic acid, commonly known as Vitamin C, in which the carbon atom at the second position of the molecule is replaced with a ¹³C isotope. This isotopic labeling makes it an invaluable tool in a range of scientific applications, particularly in quantitative analysis and metabolic research, where it serves as a reliable internal standard and a tracer for metabolic pathways. This guide provides a comprehensive overview of its properties, applications, and the experimental methodologies associated with its use.

Core Properties and Specifications

This compound shares the same chemical and physical properties as its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotope. This mass difference is the basis for its utility in mass spectrometry-based applications.

| Property | Value | Reference |

| Synonyms | L-Ascorbate-¹³C-2, Vitamin C-¹³C-2, L-Threoascorbic acid-2-¹³C | |

| Molecular Formula | C₅¹³CH₈O₆ | |

| Molecular Weight | 177.12 g/mol | |

| CAS Number | 1313730-17-4 | |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95.0% | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Storage | Store at -20°C to -80°C, protected from light and moisture. |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of L-Ascorbic acid in various biological matrices, including plasma, serum, urine, and tissue homogenates.[1] Its use helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of analytical methods.[2]

Furthermore, as a stable isotope tracer, this compound can be employed in metabolic studies to investigate the biosynthesis, degradation, and overall metabolic flux of Vitamin C in vivo and in vitro.[3][4] This is crucial for understanding the role of Vitamin C in health and disease, as well as for the development of drugs that may interact with its metabolic pathways.

Experimental Protocols

Quantification of L-Ascorbic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of L-Ascorbic acid in biological samples. Optimization of specific parameters may be required for different sample types and instrumentation.

1. Materials and Reagents:

-

L-Ascorbic acid (analytical standard)

-

This compound (internal standard)

-

Metaphosphoric acid (MPA)

-

Trichloroacetic acid (TCA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Sample Preparation:

-

Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of cold extraction solution (e.g., 10% TCA or 5% MPA in water) containing a known concentration of this compound.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: 25-40°C

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for ascorbic acid analysis.

-

Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for Quantitative Analysis

Caption: Workflow for the quantification of L-Ascorbic acid using an internal standard.

Signaling and Metabolic Pathways

L-Ascorbic acid is involved in a complex network of biosynthesis, recycling, and degradation pathways. The use of ¹³C-labeled ascorbic acid as a tracer allows researchers to follow its metabolic fate and quantify the flux through these pathways.

Ascorbic Acid Biosynthesis in Mammals

In mammals, L-Ascorbic acid is synthesized from D-glucuronate.

Caption: Simplified mammalian biosynthesis pathway of L-Ascorbic acid.[6]

Ascorbic Acid Recycling

The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be recycled back to its reduced form.

Caption: The recycling pathway of L-Ascorbic acid.[6]

Ascorbic Acid Degradation in Mammals

The irreversible degradation of ascorbic acid leads to the formation of various metabolites.

Caption: Degradation pathway of L-Ascorbic acid in mammals.[6]

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the performed searches, the general strategies for synthesizing labeled L-Ascorbic acid involve introducing a ¹³C-labeled precursor at a specific point in the synthetic route. One common approach involves the coupling of a C1 and a C5 fragment or a C2 and a C4 fragment.[7] To introduce a ¹³C label at the C-2 position, a synthetic scheme would likely utilize a C2 fragment that has been previously enriched with ¹³C at the desired position.

Conclusion

This compound is a powerful and versatile tool for researchers in various scientific disciplines. Its application as an internal standard in quantitative mass spectrometry provides unparalleled accuracy for the determination of Vitamin C levels in biological systems. Furthermore, its use as a metabolic tracer offers deep insights into the complex pathways of ascorbic acid metabolism. The experimental protocols and pathway diagrams presented in this guide provide a solid foundation for the effective utilization of this compound in research and drug development.

References

- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. foodriskmanagement.com [foodriskmanagement.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

- 7. pubs.acs.org [pubs.acs.org]

L-Ascorbic Acid-13C-2: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C, serves as a powerful tool in metabolic research, drug development, and clinical diagnostics. Its unique isotopic signature allows for precise tracing and quantification of ascorbic acid uptake, metabolism, and flux within biological systems. This technical guide provides an in-depth overview of the chemical properties, analytical methodologies, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a white to off-white powder. The introduction of a carbon-13 isotope at the C-2 position of the ascorbic acid molecule provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. This property is fundamental to its application as a tracer in metabolic studies.

| Property | Value | Reference |

| Molecular Formula | ¹³CC₅H₈O₆ | [1][2] |

| Molecular Weight | 177.12 g/mol | [1][2] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][2] |

| Chemical Purity (Assay) | ≥98% (CP) | [1][2] |

| Melting Point | 190-194 °C (decomposes) | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| CAS Number | 178101-89-8 | [1][2] |

| Solubility | Soluble in water. Soluble in DMSO (100 mg/mL with ultrasonic and warming).[3] | [3] |

| Storage Conditions | Store at -20°C, protected from light, and under nitrogen. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] | [3] |

Experimental Protocols

Precise and accurate analysis of this compound is critical for its effective use in research. The following sections detail established experimental protocols for the synthesis, and analysis of this stable isotope-labeled compound.

Synthesis of L-(2-¹³C)Ascorbic Acid

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of ascorbic acid and its isotopologues in various biological matrices.

Sample Preparation (from Plasma):

-

Mix 25 µL of plasma with 225 µL of 5% metaphosphoric acid containing 20 mM desferrioxamine mesylate.[3]

-

Centrifuge the mixture at 3000 x g for 10 minutes.[3]

-

Collect the supernatant for analysis.[3]

For Total Ascorbic Acid (Reduced + Oxidized):

-

To 75 µL of the supernatant, add 25 µL of 10 mM dithiothreitol (B142953) (DTT) and 25 µL of 40 mM K₂HPO₄ to maintain a pH of 6.8.[3]

-

Incubate the mixture for 20 minutes at room temperature in the dark to reduce dehydroascorbic acid.[3]

-

Add 25 µL of 50% metaphosphoric acid.[3]

-

Centrifuge at 3000 x g for 10 minutes.[3]

-

Inject 5 µL of the supernatant into the HPLC system.[3]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and an aqueous buffer (e.g., 0.2 M KH₂PO₄-H₃PO₄ at pH 3.0) containing a chelating agent like 50 µM EDTA.[3]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at 254 nm or electrochemical detection.[3]

2. ¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR is a powerful tool for confirming the position of the ¹³C label and for structural elucidation.

Sample Preparation:

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹³C-NMR spectra on a high-field NMR spectrometer.

-

The chemical shifts will be indicative of the carbon skeleton, and the signal corresponding to the C-2 position will show a significant enhancement due to the ¹³C enrichment.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of ¹³C enrichment in ascorbic acid, particularly in metabolic tracing studies.

Sample Preparation and Derivatization:

-

Extract ascorbic acid from the biological sample.

-

Convert the extracted ascorbic acid to a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester, to make it amenable to gas chromatography.[5][6] This is a critical step as ascorbic acid itself is not volatile.

-

The derivatization is typically achieved by reacting the dried extract with a silylating agent.

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

The gas chromatograph separates the derivatized ascorbic acid from other components in the sample.

-

The mass spectrometer detects the molecular ions of both the unlabeled (m/z) and the ¹³C-labeled (m/z+1) ascorbic acid derivative.

-

The ratio of the intensities of these ions is used to calculate the isotopic enrichment.

Applications in Research and Drug Development

This compound is an invaluable tool for elucidating the pharmacokinetics and pharmacodynamics of vitamin C and for studying its role in various physiological and pathological processes.

-

Metabolic Flux Analysis: As a stable isotope tracer, it allows for the quantitative analysis of ascorbic acid uptake, distribution, and turnover in cells and whole organisms.[7]

-

Bioavailability Studies: It can be used to accurately determine the bioavailability of different formulations of vitamin C.[5][6]

-

Drug Metabolism Studies: this compound can be employed to investigate the influence of drugs on vitamin C metabolism and, conversely, the effect of vitamin C on the metabolism of xenobiotics.

-

Antioxidant Research: This tracer can help in understanding the role of ascorbic acid in mitigating oxidative stress and its interaction with other antioxidants.[8]

-

Internal Standard: Due to its identical chemical behavior to the unlabeled form, it serves as an excellent internal standard for accurate quantification of endogenous ascorbic acid levels by isotope dilution mass spectrometry.[7]

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the application of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a stable isotope tracing study and the signaling pathway of ascorbic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. l-(1-13C)- and (2-13C)ascorbic acid: synthesis and NMR characterization [ouci.dntb.gov.ua]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Vitamin C - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to L-Ascorbic Acid-13C-2 Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and quality control of L-Ascorbic acid-13C-2, a crucial stable isotope-labeled compound for metabolic research and drug development. This document details the methodologies for confirming the isotopic purity and structural integrity of this molecule, ensuring data accuracy and reliability in scientific investigations.

Introduction to this compound

L-Ascorbic acid (Vitamin C) is a vital antioxidant and enzymatic cofactor in numerous biological processes. The site-specific incorporation of a carbon-13 (¹³C) isotope at the C-2 position creates a valuable tracer for metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry assays. The isotopic purity of this compound is paramount for the precision of these applications. This guide outlines the key considerations and methodologies for its synthesis and quality assessment.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control to ensure the specific incorporation of the ¹³C isotope at the desired position. While a variety of synthetic routes for L-ascorbic acid and its derivatives have been developed, the targeted labeling at the C-2 position often involves the use of a ¹³C-labeled precursor. A plausible synthetic approach is outlined below, based on established carbohydrate chemistry.

A key publication by Drew et al. in Carbohydrate Research (1996) describes the synthesis and NMR characterization of L-(1-¹³C)- and L-(2-¹³C)ascorbic acid.[1] This work provides a foundational method for the preparation of this specific isotopologue.

Logical Synthesis Workflow:

The synthesis can be conceptualized as a series of protection, oxidation, and cyclization steps, starting from a suitable ¹³C-labeled carbohydrate precursor.

Caption: Conceptual synthesis workflow for this compound.

Isotopic Purity and Quality Data

The quality of this compound is defined by its isotopic enrichment at the C-2 position and its overall chemical purity. Commercially available standards typically offer high levels of enrichment.

| Parameter | Typical Specification | Analytical Method |

| Isotopic Purity | ≥ 98 atom % ¹³C | Mass Spectrometry, NMR |

| Chemical Purity | ≥ 98% | HPLC, NMR |

| Unlabeled Ascorbic Acid | < 2% | Mass Spectrometry, NMR |

| Other ¹³C Isotopologues | Typically not specified but can be assessed by MS and NMR | Mass Spectrometry, NMR |

Experimental Protocols for Isotopic Purity Determination

The accurate determination of isotopic purity requires robust analytical methods. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Experimental Workflow for LC-MS/MS Analysis:

References

Unlocking Cellular Secrets: A Technical Guide to 13C Labeled L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the synthesis, applications, and experimental utility of 13C labeled L-Ascorbic acid (Vitamin C), a powerful tool in metabolic research and drug development. By tracing the journey of this essential antioxidant within biological systems, researchers can gain unprecedented insights into cellular redox status, metabolic pathways, and the pharmacokinetics of therapeutic agents.

Core Applications in Research and Drug Development

Stable isotope-labeled compounds, such as 13C L-Ascorbic acid, have become indispensable in modern research. The incorporation of the heavy isotope of carbon (13C) allows for the differentiation and quantification of the labeled molecule from its naturally abundant 12C counterpart. This fundamental principle underpins its use in several key areas:

-

Metabolic Tracing and Flux Analysis: 13C labeled L-Ascorbic acid serves as a tracer to delineate its metabolic fate and its influence on various biochemical pathways.[1] By monitoring the incorporation of 13C into downstream metabolites, researchers can quantify the flux through specific metabolic routes. This is particularly valuable in understanding the altered metabolism in diseases like cancer.

-

Internal Standard for Quantitative Analysis: In analytical techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), 13C labeled L-Ascorbic acid is used as an internal standard.[1][2] Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, allow for precise and accurate quantification in complex biological matrices.

-

In Vivo Imaging of Redox Status: A groundbreaking application lies in the use of hyperpolarized [1-13C]-L-Ascorbic acid and its oxidized form, [1-13C]-dehydroascorbic acid (DHA), as probes for imaging the redox state of tissues in real-time.[3] This technique offers a non-invasive window into the balance between antioxidants and reactive oxygen species (ROS), a critical factor in numerous pathologies, including cancer.[3][4]

Commercially Available 13C Labeled L-Ascorbic Acid Isotopologues

Several isotopologues of 13C labeled L-Ascorbic acid are commercially available, offering flexibility for different experimental designs. The choice of labeling position can be critical for tracing specific metabolic transformations.

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Labeling Position(s) |

| L-Ascorbic acid-1-13C | 178101-89-8 | C513CH8O6 | 177.12 | 99.90% | C1 |

| L-Ascorbic acid-2-13C | 178101-88-7 | C513CH8O6 | 177.12 | 99.90% | C2 |

| L-Ascorbic acid-13C6 | 1354064-87-1 | 13C6H8O6 | 182.08 | 99 atom % 13C | Uniformly labeled (all 6 carbons) |

Key Experimental Insights and Methodologies

Hyperpolarized 13C MRI for Redox Imaging

A significant advancement in the use of 13C labeled compounds is dynamic nuclear polarization (DNP), which dramatically enhances the NMR signal. This enables real-time in vivo imaging of metabolic processes.

A study on hyperpolarized [1-13C]-ascorbic acid (AA) and [1-13C]-dehydroascorbic acid (DHA) demonstrated their potential as probes for tumor redox state.[3]

Experimental Protocol: In Vivo Redox Imaging

-

Hyperpolarization: [1-13C]-Ascorbic acid or [1-13C]-dehydroascorbic acid is hyperpolarized using dynamic nuclear polarization.

-

Administration: The hyperpolarized substrate is rapidly dissolved and intravenously administered to the subject (e.g., a tumor-bearing mouse).

-

In Vivo Detection: The spatial distribution of the hyperpolarized substrate and its metabolic products is detected in real-time using 13C Magnetic Resonance Imaging (MRI). The conversion of DHA to AA can be observed, providing a measure of the tissue's reductive capacity.

Quantitative Data from Hyperpolarization Studies [3]

| Compound | pH | Solution-State Polarization (%) | Spin-Lattice Relaxation Time (T1) at 9.4 T (s) |

| [1-13C]-Ascorbic Acid | 3.2 | 10.5 ± 1.3 | 15.9 ± 0.7 |

| [1-13C]-Ascorbic Acid | 7.0 | 5.1 ± 0.6 | - |

| [1-13C]-Dehydroascorbic Acid | 3.2 | 10.5 ± 1.3 | 20.5 ± 0.9 |

| [1-13C]-Dehydroascorbic Acid | 7.0 | 8.2 ± 1.1 | - |

The longer spin-lattice relaxation times (T1) for the 13C-labeled nuclei are advantageous for in vivo imaging, as they allow for a longer observation window before the hyperpolarized signal decays.[3] The study observed the intracellular reduction of [1-13C]-DHA in murine lymphoma cells, a process indicative of the cellular antioxidant capacity.[3]

Metabolic Flux Analysis (MFA)

13C-MFA is a powerful technique to quantify intracellular metabolic fluxes.[5][6] While studies specifically using 13C-ascorbic acid for comprehensive MFA are emerging, the principles are well-established using other 13C-labeled substrates like glucose and glutamine.

General Experimental Workflow for 13C-MFA

General workflow for 13C Metabolic Flux Analysis.

This workflow allows researchers to trace the carbon backbone of ascorbic acid as it is metabolized by the cell, providing quantitative data on pathway utilization.

Biosynthesis of L-Ascorbic Acid: A Tracer's Origin

Understanding the natural biosynthetic pathways of L-ascorbic acid in different organisms is crucial for designing and interpreting tracer studies.[7]

Simplified biosynthetic pathways of L-Ascorbic acid in mammals and plants.

Signaling and Metabolic Interactions

L-Ascorbic acid is not merely an antioxidant; it is a cofactor for numerous enzymes and can influence cellular signaling. Its pro-oxidant activity in cancer cells, leading to the generation of reactive oxygen species (ROS) and selective cell death, is an area of intense research.[4]

Key signaling and metabolic roles of L-Ascorbic acid.

The use of 13C labeled L-Ascorbic acid allows researchers to dissect these complex interactions. By tracing the labeled molecule, one can determine its uptake, its conversion to DHA, and its impact on the metabolic state of the cell, providing a more dynamic picture than simple concentration measurements.

Future Directions

The application of 13C labeled L-Ascorbic acid is poised to expand significantly. Advances in mass spectrometry sensitivity and resolution will enable the detection of labeled metabolites at lower concentrations, providing a more detailed view of cellular metabolism. The combination of hyperpolarized 13C MRI with other imaging modalities holds the promise of a multi-faceted understanding of disease states in vivo. As our understanding of the intricate roles of Vitamin C in health and disease grows, so too will the importance of this powerful research tool in the development of novel diagnostics and therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Radiolabelling of ascorbic acid: a new clue to clarify its action as an anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Ascorbic Acid-13C-2: A Technical Guide to its Mechanism of Action and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor for a multitude of enzymatic reactions essential for human health. Its deficiency leads to the debilitating condition of scurvy, underscoring its importance in physiological processes. In the realm of metabolic research and drug development, understanding the intricate pathways and fluxes of ascorbic acid is paramount. The advent of stable isotope labeling has provided researchers with powerful tools to trace the metabolic fate of molecules in complex biological systems. L-Ascorbic acid-13C-2 is a stable isotope-labeled form of Vitamin C, where the carbon atom at the second position of the lactone ring is replaced with a heavy isotope of carbon, 13C. This isotopic enrichment allows for the precise tracking and quantification of ascorbic acid and its metabolites through various biochemical pathways without interfering with the biological processes, as the chemical properties of the molecule remain virtually unchanged.

This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its application as a tracer in metabolic flux analysis (MFA). It details experimental protocols for its use in cell culture and outlines the analytical methods for its detection. Furthermore, this guide illustrates key signaling pathways where this compound can be employed to elucidate metabolic dynamics.

Core Mechanism of Action: A Tracer for Metabolic Pathways

The fundamental mechanism of action of this compound is not to elicit a pharmacological effect different from its unlabeled counterpart, but to serve as a metabolic tracer.[1] The 13C label at the C-2 position allows researchers to distinguish exogenous (newly introduced) ascorbic acid from the endogenous pool already present within cells or organisms. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the journey of the 13C-labeled carbon can be followed as it is incorporated into various downstream metabolites. This enables the quantitative measurement of metabolic fluxes, providing a dynamic picture of cellular metabolism.[2][3]

The primary applications of this compound in research include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network.[4][5]

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C.

-

Redox Biology: Investigating the role of ascorbic acid in cellular antioxidant defense and redox signaling.

-

Drug Development: Assessing the impact of drug candidates on ascorbic acid metabolism and related pathways.[1]

Data Presentation: Quantitative Insights

One study quantified the in vivo turnover rate of hepatic ascorbic acid in rats by infusing [1,2-13C2]glucose, which then gets converted to [5,6-13C2]ascorbic acid. This provides an example of quantifying the flux of the ascorbic acid pool.

| Parameter | Value | Organism/System | Reference |

| Hepatic Ascorbic Acid Turnover Rate | 1.9 ± 0.4 nmol ⋅ min−1 ⋅ g−1 liver tissue | Rat (in vivo) | [1][6] |

Experimental Protocols

The following section provides a generalized protocol for a metabolic tracing experiment using this compound in a cell culture model. This protocol is a template and may require optimization based on the specific cell type and experimental goals.

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare a custom cell culture medium that is deficient in unlabeled L-Ascorbic acid. Supplement this medium with a known concentration of this compound. The concentration should be chosen based on physiological relevance or experimental design.

-

Isotope Labeling:

-

Remove the standard culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubate the cells for a predetermined period. The duration of labeling will depend on the metabolic pathway of interest and the expected turnover rate of the metabolites. Time-course experiments are recommended to determine the optimal labeling time.

-

II. Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically done by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol (B129727) or a cold saline solution).

-

Cell Lysis and Extraction:

-

Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Perform a series of freeze-thaw cycles or use other cell lysis methods to ensure complete disruption of the cell membrane.

-

The extraction of polar metabolites is often achieved using a solvent system such as a mixture of methanol, acetonitrile, and water. The exact solvent system and ratios should be optimized for the metabolites of interest.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

III. Sample Analysis by Mass Spectrometry

-

Sample Preparation: The extracted metabolites are typically dried under a stream of nitrogen or by lyophilization and then reconstituted in a solvent compatible with the analytical platform.

-

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and detecting labeled metabolites.

-

Chromatography: Use a suitable LC column (e.g., HILIC for polar metabolites) to separate the metabolites in the extract.

-

Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues of ascorbic acid and its downstream metabolites. This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis or full scan mode for untargeted metabolomics.

-

-

Data Analysis:

-

Identify the peaks corresponding to the 13C-labeled and unlabeled metabolites based on their retention times and mass-to-charge ratios (m/z).

-

Quantify the peak areas for each isotopologue.

-

Correct for the natural abundance of 13C in the unlabeled metabolites.

-

Calculate the fractional enrichment of 13C in each metabolite to determine the metabolic flux.

-

Signaling Pathways and Metabolic Tracing Visualizations

This compound can be used to trace the flux through several key signaling and metabolic pathways. The following diagrams, generated using the DOT language, illustrate some of these applications.

Ascorbic Acid Redox Cycling

Ascorbic acid is a key player in cellular redox homeostasis. It can donate electrons to scavenge reactive oxygen species (ROS), becoming oxidized to dehydroascorbic acid (DHA). DHA can then be recycled back to ascorbic acid. This compound can be used to trace the dynamics of this cycle.

Caption: Redox cycling of this compound.

Experimental Workflow for Metabolic Flux Analysis

The following diagram outlines the general workflow for a metabolic flux analysis experiment using this compound.

Caption: General workflow for 13C metabolic flux analysis.

Role in HIF-1α Regulation

Ascorbic acid is a cofactor for prolyl hydroxylases (PHDs), which are enzymes that hydroxylate the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), targeting it for degradation. By tracing the uptake and availability of this compound, researchers can investigate how its intracellular concentration affects HIF-1α stability and the expression of downstream target genes.

Caption: Role of Ascorbic Acid in HIF-1α regulation.

Conclusion

This compound is an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism. Its utility as a stable isotope tracer allows for the precise and quantitative analysis of metabolic fluxes through various pathways without perturbing the biological system. While direct comparative kinetic data with its unlabeled form is sparse, the principles of isotope tracing suggest minimal differences in biochemical behavior. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting metabolic studies using this compound. As analytical technologies continue to advance, the application of such labeled compounds will undoubtedly lead to new insights into the role of Vitamin C in health and disease, paving the way for novel therapeutic strategies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Ascorbic Acid-13C-2 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2 as a stable isotope tracer in metabolic research. It details its use in quantitative studies of vitamin C absorption and metabolism, outlines relevant experimental protocols, and illustrates the key metabolic pathways involved.

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant involved in numerous physiological processes. Understanding its absorption, distribution, metabolism, and excretion is crucial for determining dietary requirements and for developing therapeutic strategies. This compound, a stable isotope-labeled form of vitamin C, serves as a powerful tool in metabolic studies. By tracing the fate of the 13C label, researchers can distinguish between endogenously present ascorbate (B8700270) and newly absorbed or administered ascorbate, allowing for precise kinetic and metabolic flux analyses.[1][2][3][4][5] This guide focuses on the practical application of this compound in such studies.

Data Presentation: Quantitative Analysis of L-[1-13C]Ascorbic Acid Absorption

The following tables summarize quantitative data from a study by Bates et al. (2004), which investigated the absorption of L-[1-13C]ascorbic acid in healthy human subjects. This study provides valuable insights into the kinetics of vitamin C uptake and the factors that may influence it.[1][2][3][4][5]

Table 1: Subject Characteristics [2]

| Characteristic | Mean | Standard Deviation | Range |

| Age (years) | 41 | 11 | 26-59 |

| Weight (kg) | 72.1 | 11.9 | 54.4-96.0 |

| Height (m) | 1.73 | 0.09 | 1.57-1.88 |

| Body Mass Index ( kg/m ²) | 24.0 | 2.5 | 20.3-28.7 |

| Endogenous Plasma Ascorbate (μmol/l) | 56 | 16 | 30-81 |

Table 2: Kinetic Variables for Plasma Tracer Response to a 30 mg Oral Dose of L-[1-13C]Ascorbic Acid [2]

| Treatment Group | N | Peak Time (min) | Peak Height (μmol/l) | Area Under Curve (AUC) (μmol/l per 4h) |

| Vitamin C alone (1) | 8 | 38 (13) | 2.9 (1.0) | 338 (114) |

| Vitamin C + Iron | 8 | 39 (10) | 3.0 (0.9) | 352 (100) |

| Vitamin C alone (2) | 7 | 34 (12) | 3.3 (0.9) | 413 (134) |

| Vitamin C + Grape Juice | 7 | 36 (12) | 2.5 (0.8) | 316 (124) |

Values are means with standard deviations in parentheses. No significant differences were observed between the "Vitamin C alone" and "Vitamin C + Iron" groups. Grape juice consumption led to a significant reduction in tracer concentration at specific early time points.[2]

Experimental Protocols

The following is a detailed methodology for a human study investigating the absorption of L-[1-13C]ascorbic acid, based on the work of Bates et al. (2004).[1][2][3][4][5]

Study Design and Subjects

-

Subjects: Recruit healthy, non-smoking volunteers. Exclusion criteria should include the use of high-dose vitamin C supplements and any clotting or bleeding disorders.[4]

-

Dosing: Administer a single oral dose of 30 mg L-[1-13C]ascorbic acid (98-99% isotopic purity) dissolved in water.[3][4]

-

Study Arms: To investigate potential interactions, subjects can be tested on separate occasions (with a washout period of 3-4 weeks) under different conditions, such as co-administration with 100 mg ferrous fumarate (B1241708) or 200 ml of red grape juice.[1][2]

Sample Collection and Preparation

-

Blood Collection: Collect venous blood samples into heparinized tubes at baseline (pre-dose) and at frequent intervals post-dose (e.g., every 4-8 minutes for the first hour, then hourly for up to 4 hours).[1][2]

-

Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Stabilization: Stabilize the plasma ascorbate by adding an equal volume of 5% (w/v) metaphosphoric acid. This step is crucial to prevent the degradation of ascorbic acid.

-

Storage: Store the stabilized plasma samples at -70°C until analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: For GC-MS analysis, convert the ascorbic acid in the plasma samples to its volatile trimethylsilyl (B98337) (TMS) derivative. This is a necessary step to allow for gas chromatographic separation.[1][2]

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer. A suitable setup would be an Agilent 6890 GC with a 5973 Mass Selective Detector.

-

Chromatographic Separation: Employ a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) to separate the TMS-ascorbate from other plasma components. The oven temperature program should be optimized to achieve good peak separation.

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode. Use selected ion monitoring (SIM) to detect and quantify the unlabeled (m/z 434) and 13C-labeled (m/z 435) TMS-ascorbate.

-

Quantification: Calculate the 13C-enrichment of plasma ascorbate from the ratio of the labeled to unlabeled ion peak areas. The tracer concentration is then determined from the 13C-enrichment and the total plasma ascorbate concentration, which can be measured separately using a fluorometric assay.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the study of this compound.

Conclusion

This compound is an invaluable tracer for conducting detailed metabolic studies of vitamin C in humans. The use of stable isotope labeling coupled with sensitive analytical techniques like GC-MS allows for the precise quantification of absorption kinetics and metabolic fate. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute their own studies, contributing to a deeper understanding of the vital role of vitamin C in health and disease.

References

- 1. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cambridge.org [cambridge.org]

- 4. scispace.com [scispace.com]

- 5. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to L-Ascorbic Acid-13C-2 as an Endogenous Antioxidant Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2 as a stable isotope tracer for studying the pharmacokinetics and antioxidant functions of vitamin C in vivo. This document details experimental protocols, presents quantitative data, and illustrates key biological pathways and workflows to facilitate the design and implementation of tracer studies in a research setting.

Introduction to this compound as a Tracer

L-Ascorbic acid (Vitamin C) is a pivotal water-soluble antioxidant in the human body, playing a crucial role in neutralizing reactive oxygen species (ROS), regenerating other antioxidants, and acting as a cofactor for various enzymes.[1][2] Stable isotope-labeled ascorbic acid, such as this compound, serves as a powerful tool to distinguish exogenously administered vitamin C from the endogenous pool, enabling precise investigation of its absorption, distribution, metabolism, and excretion (ADME) without the use of radioactive isotopes.[3][4] The use of 13C-labeled tracers is a well-established method in metabolic research, offering a safe and reliable means to study in vivo kinetics and pathway dynamics.[5] this compound can be utilized as a tracer or an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[6][7]

Quantitative Data from Tracer Studies

The use of L-Ascorbic acid-13C tracers has generated valuable quantitative data on the pharmacokinetics of vitamin C. The following tables summarize key findings from studies involving oral and intravenous administration of ascorbic acid.

| Parameter | Oral Administration (Standard Formulation) | Intravenous Administration | Reference(s) |

| Peak Plasma Concentration (after 1.25 g dose) | 134.8 ± 20.6 µmol/L | 885 ± 201.2 µmol/L | [8][9] |

| Predicted Peak Plasma Concentration (after 3 g dose every 4h) | ~220 µmol/L | Not Applicable | [8][9] |

| Predicted Peak Plasma Concentration (after 50 g dose) | Not Applicable | ~13,400 µmol/L | [8][9] |

| Time to Peak Plasma Concentration (Oral) | 25 - 50 minutes | Not Applicable | [1] |

| Elimination Half-life (after high-dose infusion) | Not Applicable | ~2 hours | [10] |

| Steady-State Plasma Concentration (from dietary intake) | 70 - 85 µmol/L | Not Applicable | [8] |

Table 1: Pharmacokinetic Parameters of Ascorbic Acid. This table presents a summary of key pharmacokinetic parameters of ascorbic acid following oral and intravenous administration, highlighting the significant differences in achievable plasma concentrations.

| Study Type | Tracer Used | Key Findings | Reference(s) |

| Absorption Study | L-[1-13C]ascorbic acid (30 mg oral dose) | Peak plasma enrichment occurred within 25-50 minutes. Co-administration with iron had no significant effect on absorption, while grape juice attenuated absorption. | [1] |

| Turnover Study | [5,6-13C2]ascorbic acid (synthesized in vivo from [1,2-13C2]glucose) | The turnover rate of hepatic ascorbic acid in rats was estimated to be 1.9 ± 0.4 nmol/min/g. | [2] |

| Utilization Study | L-ascorbic-1-C14 acid | Ascorbate (B8700270) utilization, measured by C14 oxalate (B1200264) excretion, was 0.207 mg/day/kg of fat-free body weight in men. | [11] |

Table 2: Summary of Key Tracer Studies with Labeled Ascorbic Acid. This table summarizes findings from tracer studies that utilized different isotopologues of ascorbic acid to investigate its absorption, turnover, and utilization.

Experimental Protocols

The accurate measurement of this compound and its unlabeled counterpart in biological matrices is critical for tracer studies. Below are detailed methodologies for sample preparation and analysis using common analytical techniques.

Sample Collection and Preparation

3.1.1. Plasma Sample Preparation

To ensure the stability of ascorbic acid, which is prone to oxidation, meticulous sample handling is essential.

-

Blood Collection: Draw venous blood into tubes containing EDTA as an anticoagulant.

-

Immediate Cooling: Place the collected blood samples on wet ice immediately to minimize degradation.

-

Centrifugation: Within one hour of collection, centrifuge the blood at 4°C to separate the plasma.

-

Protein Precipitation and Stabilization: To an aliquot of plasma, add an equal volume of a cold 10% (w/v) metaphosphoric acid (MPA) solution. MPA precipitates proteins and stabilizes ascorbic acid.

-

Incubation and Centrifugation: Let the mixture stand on ice for 5 minutes, then centrifuge at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the stabilized ascorbic acid.

-

Storage: Store the supernatant at -80°C until analysis.

3.1.2. Urine Sample Preparation

-

Sample Collection: Collect urine samples in containers protected from light. First-morning urine is often recommended.

-

Mixing: Ensure the urine is well-mixed but not centrifuged.

-

Storage: If not analyzed immediately, store the urine samples at 2-4°C and bring them to room temperature before testing. For longer-term storage, freezing is necessary.[12]

-

Dilution: Depending on the analytical method, urine samples may require dilution with a suitable buffer or solvent.

Analytical Methodologies

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying labeled and unlabeled ascorbic acid.

-

Chromatography:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is often employed.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for ascorbic acid analysis.

-

Mass Transitions: For unlabeled ascorbic acid, the precursor ion is [M-H]⁻ at m/z 175. Common product ions for quantification and qualification are m/z 115 and m/z 89, respectively.[13] For this compound, the precursor ion will be at m/z 177. The specific product ions would need to be determined empirically but would be expected to show a +2 Da shift if the 13C atoms are retained in the fragment.

-

Internal Standard: A stable isotope-labeled internal standard, such as L-Ascorbic acid-13C6, is recommended for accurate quantification.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of ascorbic acid requires a derivatization step to increase its volatility. Silylation is a common derivatization method.

-

Sample Drying: The extracted and stabilized sample (from plasma or urine) is dried completely under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization (Silylation):

-

Reconstitute the dried sample in a dry, aprotic solvent such as pyridine (B92270) or acetonitrile.

-

Add a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane.[3][14]

-

Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to allow for complete derivatization.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the silylated derivatives.

-

Ionization Mode: Electron ionization (EI) is typically used.

-

Data Acquisition: The mass spectrometer can be operated in full scan mode to identify the derivatized ascorbic acid or in selected ion monitoring (SIM) mode to quantify the specific ions corresponding to the labeled and unlabeled forms. The fragmentation pattern of the silylated ascorbic acid would need to be analyzed to determine the appropriate ions to monitor.

-

Signaling Pathways and Experimental Workflows

The antioxidant function of L-ascorbic acid is intrinsically linked to several cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for a tracer study.

Ascorbate-Glutathione Cycle

This cycle is a key antioxidant defense mechanism where ascorbate and glutathione (B108866) work in concert to detoxify reactive oxygen species.

References

- 1. researchgate.net [researchgate.net]

- 2. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. altrishop.cz [altrishop.cz]

- 4. shimadzu.com [shimadzu.com]

- 5. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Vitamin C pharmacokinetics: implications for oral and intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medium.com [medium.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. graphviz.org [graphviz.org]

- 13. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

The Metabolic Journey of 13C-Labeled Vitamin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of 13C-labeled vitamin C (ascorbic acid, AA), a powerful tool for investigating in vivo redox status, cellular transport mechanisms, and pharmacokinetics. By tracing the path of the stable isotope 13C, researchers can gain unprecedented insights into the dynamic processes that govern vitamin C homeostasis and its role in health and disease. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes the core metabolic pathways and experimental workflows.

Quantitative Data Summary

The use of 13C-labeled vitamin C, particularly in combination with hyperpolarization techniques, has yielded precise quantitative data on its physical and biochemical properties. These data are crucial for designing and interpreting tracer studies.

Hyperpolarization and Relaxation Properties of [1-13C]-Labeled Vitamin C Analogs

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) enhances the detection sensitivity of 13C-labeled substrates by over 10,000-fold, enabling real-time in vivo metabolic imaging.[1] The following tables summarize the key parameters for hyperpolarized [1-13C]-ascorbic acid (AA) and its oxidized form, [1-13C]-dehydroascorbic acid (DHA).

| Compound | pH | Polarization (%) | T1 Relaxation Time (s) at 9.4 T |

| [1-13C]-Ascorbic Acid | 3.2 | 10.5 ± 1.3 | 15.9 ± 0.7 |

| 7.0 | 5.1 ± 0.6 | ||

| [1-13C]-Dehydroascorbic Acid | 3.2 | 10.5 ± 1.3 | 20.5 ± 0.9 |

| 7.0 | 8.2 ± 1.1 | ||

| Data compiled from Bohndiek et al. (2011).[1][2][3] |

| Compound | Polarization (%) at 3 T | T1 Relaxation Time (s) at 11.7 T | T1 Relaxation Time (s) at 3 T |

| [1-13C]-Ascorbic Acid | 3.6 ± 0.1 | 24 ± 1 | 38 ± 2 |

| [1-13C]-Dehydroascorbic Acid | 5.9 ± 0.5 | 39 ± 2 | 57 ± 3 |

| Data compiled from Harris et al. (2013).[4] |

Pharmacokinetics of Vitamin C in Healthy Volunteers

Pharmacokinetic studies, some utilizing stable isotopes, have been crucial in determining the recommended dietary allowance and understanding the bioavailability of vitamin C.

| Daily Dose (mg) | Steady-State Plasma Concentration (µM) |

| 30 | 25.1 ± 3.8 |

| 60 | 49.3 ± 7.8 |

| 100 | 62.7 ± 7.3 |

| 200 | 72.5 ± 6.2 |

| 400 | 77.2 ± 5.0 |

| 1000 | 81.3 ± 4.5 |

| 2500 | 84.4 ± 4.2 |

| Data from a depletion-repletion study in healthy volunteers.[5] |

| Administration Route | Dose | Peak Plasma Concentration (µmol/L) |

| Oral | 1.25 g | 134.8 ± 20.6 |

| Intravenous | 1.25 g | 885 ± 201.2 |

| Oral (modeled) | 3 g (every 4 hours) | 220 |

| Intravenous (modeled) | 50 g | 13,400 |

| Data comparing oral and intravenous administration.[6] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline key experimental protocols for tracing 13C-labeled vitamin C.

Hyperpolarization of [1-13C]-Ascorbic Acid and [1-13C]-Dehydroascorbic Acid

This protocol is foundational for in vivo metabolic imaging studies using hyperpolarized 13C MRS.

Materials:

-

[1-13C]-Ascorbic Acid or [1-13C]-Dehydroascorbic Acid

-

OX063 trityl radical

-

Dimethylacetamide (DMA) for DHA or NaOH/water/DMSO for AA

-

HyperSense DNP Polarizer

-

Phosphate (B84403) buffer (200 mM, pH 7.8) containing EDTA (1.8 mM) and NaCl (400 mM)

Procedure:

-

Prepare a 2.2 M solution of the 13C-labeled compound in the appropriate solvent containing 15 mM OX063 trityl radical.[4]

-

Transfer the sample to the HyperSense DNP polarizer.

-

Polarize the sample by transferring the electron spin polarization from the trityl radical to the 13C nucleus using microwave irradiation at approximately 94.010 GHz (100 mW) for 1 to 1.5 hours.[1][3]

-

Rapidly dissolve the frozen, hyperpolarized sample in 5 mL of hot, sterile water (pH ~3.2).[1][3]

-

For in vivo administration, immediately neutralize the solution by adding 1 mL of the phosphate buffer to achieve a physiological pH (7.0-7.2) and osmolality (>310 mOsm/kg). This step is critical to prevent significant degradation and loss of polarization.[1][3]

In Vivo 13C Magnetic Resonance Spectroscopy (MRS)

Following the administration of the hyperpolarized probe, MRS is used to detect its metabolic conversion.

Instrumentation:

-

High-field MRI scanner (e.g., 9.4 T) equipped for 13C detection.

Procedure:

-

Anesthetize the animal model (e.g., mouse) and place it within the MRI scanner.

-

Administer the neutralized, hyperpolarized [1-13C]-AA or [1-13C]-DHA solution intravenously.

-

Acquire non-slice-selective 13C MR spectra with a temporal resolution of a few seconds using a small flip angle pulse (e.g., 5-10°).

-

Analyze the resulting spectra to identify and quantify the signals from the injected substrate and its metabolic products based on their distinct chemical shifts. For example, the conversion of [1-13C]-DHA to [1-13C]-AA can be observed.

Human Vitamin C Absorption Study using L-[1-13C]Ascorbic Acid

This protocol allows for the precise measurement of vitamin C absorption and kinetics in human subjects.

Materials:

-

L-[1-13C]Ascorbic acid (98-99% isotopic purity)

-

Blood collection tubes

-

Fluorometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Recruit healthy, non-smoking volunteers who are not taking high-dose vitamin C supplements.

-

Administer a defined oral dose (e.g., 30 mg) of L-[1-13C]ascorbic acid.[7][8]

-

Collect blood samples at frequent intervals initially (e.g., every 10-20 minutes for the first hour) and then hourly for several hours.[7][8][9]

-

Measure the total vitamin C concentration in plasma using a fluorometric assay.[7][8]

-

Determine the 13C-isotope enrichment of plasma ascorbate (B8700270) using GC-MS after conversion to volatile trimethylsilyl (B98337) esters.[7][8]

-

Calculate kinetic variables such as peak plasma enrichment time and area under the curve to assess absorption.[7]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visualizations of the complex processes involved in vitamin C metabolism and its experimental investigation.

Caption: Metabolic pathway of Vitamin C transport and redox cycling.

Caption: Workflow for hyperpolarized 13C MRS of Vitamin C metabolism.

Caption: Cellular uptake and redox state of 13C-labeled Vitamin C.

Conclusion

The use of 13C-labeled vitamin C as a metabolic tracer has significantly advanced our understanding of its physiological and pathological roles. The quantitative data, detailed experimental protocols, and clear visualizations provided in this guide serve as a valuable resource for researchers and drug development professionals. These tools and techniques, particularly hyperpolarized 13C MRS, offer a non-invasive window into the in vivo redox environment, paving the way for novel diagnostic and therapeutic strategies targeting metabolic dysfunction in diseases such as cancer. The continued exploration of the metabolic fate of vitamin C will undoubtedly uncover further complexities of its function and its potential in clinical applications.

References

- 1. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. Vitamin C pharmacokinetics in healthy volunteers: evidence for a recommended dietary allowance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acpjournals.org [acpjournals.org]

- 7. scispace.com [scispace.com]

- 8. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

L-Ascorbic Acid-13C-2 as a Probe for In-Depth Redox Status Investigation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Ascorbic acid-13C-2, a stable isotope-labeled form of Vitamin C, in the investigation of cellular redox status. This powerful tool, in conjunction with advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, offers a dynamic and quantitative approach to understanding the intricate balance of oxidation and reduction within biological systems.

Introduction: The Significance of Redox Status and the Role of L-Ascorbic Acid

Cellular redox status, the balance between oxidizing and reducing agents, is a critical determinant of cellular function and fate. An imbalance towards an oxidizing environment, known as oxidative stress, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

L-Ascorbic acid (Vitamin C) is a primary water-soluble antioxidant in biological systems. It plays a pivotal role in maintaining redox homeostasis through its ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). In this process, L-ascorbic acid is oxidized to dehydroascorbic acid (DHA). This redox couple is central to the cellular antioxidant defense system and is intricately linked with other key redox players, most notably glutathione.

Stable isotope tracing using molecules like this compound allows researchers to track the metabolic fate of ascorbic acid in real-time. By introducing a "heavy" carbon atom at a specific position, the molecule can be distinguished from its endogenous, unlabeled counterpart. This enables the precise measurement of its uptake, conversion to DHA, and its influence on other metabolic pathways, providing a dynamic window into the cellular redox environment.

The this compound Tracer: Properties and Mechanism of Action

This compound is an isotopologue of L-ascorbic acid where the carbon atom at the second position of the hexose (B10828440) chain is replaced with a 13C isotope. This specific labeling provides a unique spectroscopic signature for tracing the molecule and its metabolic products.

The fundamental principle behind its use lies in the redox cycling between L-ascorbic acid and dehydroascorbic acid. When this compound donates an electron to neutralize a reactive oxygen species, it is converted to the ascorbyl radical, which is then further oxidized to dehydroascorbic acid-13C-2. The 13C label remains intact throughout this process, allowing for the simultaneous monitoring of both the reduced and oxidized forms of the tracer.

Quantitative Data Presentation

The following tables summarize quantitative data from studies investigating ascorbic acid metabolism and its role in redox signaling. While specific data for this compound is limited in the literature, the provided data from closely related isotopologues and unlabeled ascorbic acid offer valuable context for experimental design and interpretation.

| Parameter | Value | Organism/Cell Type | Tracer Used | Reference |

| Hepatic Ascorbic Acid Turnover Rate | 1.9 ± 0.4 nmol·min⁻¹·g⁻¹ | Rat Liver (in vivo) | [5,6-13C2]Ascorbic Acid (synthesized from [1,2-13C2]glucose) | [1] |

Table 1: In Vivo Ascorbic Acid Turnover. This table presents the in vivo turnover rate of ascorbic acid in rat liver, providing a baseline for the dynamic nature of vitamin C metabolism in a whole-organism context.

| Ascorbic Acid Concentration (µM) | Nrf2 mRNA Expression (Fold Change) | Cell Line | Reference |

| 80 | ~1.8 | Human Breast Cancer Cells | [2] |

| 90 | ~2.1 | Human Breast Cancer Cells | [2] |

| 100 | ~2.5 | Human Breast Cancer Cells | [2] |

Table 2: Dose-Dependent Effect of Ascorbic Acid on Nrf2 Expression. This table illustrates the impact of varying concentrations of ascorbic acid on the expression of Nrf2, a key transcription factor in the antioxidant response pathway.

| Parameter | [1-¹³C]-AA | [1-¹³C]-DHA | Analytical Method | Reference |

| Solution-state polarization (pH 7.0) | 5.1 ± 0.6% | 8.2 ± 1.1% | Hyperpolarized ¹³C NMR | [3] |

| Spin-lattice relaxation time (T1) at 9.4 T | 15.9 ± 0.7 s | 20.5 ± 0.9 s | Hyperpolarized ¹³C NMR | [3] |

| Rate of [1-¹³C]-AA production in EL4 lymphoma cell suspensions | - | 223 ± 18 nmol/s | Hyperpolarized ¹³C NMR | [3] |

Table 3: Hyperpolarized ¹³C-Labeled Vitamin C Properties and Reaction Kinetics. This table provides key parameters for hyperpolarized [1-¹³C]-ascorbic acid and its oxidized form, demonstrating their utility as probes for in vivo redox imaging and showcasing the rate of DHA reduction in a cancer cell line.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of 13C-labeled ascorbic acid to investigate redox status.

General Experimental Workflow for Stable Isotope Tracing with this compound

This workflow outlines the key steps for a typical metabolomics experiment using this compound to probe redox metabolism in cell culture.

Detailed Protocol for LC-MS/MS Analysis of this compound

This protocol is adapted for the analysis of this compound based on established methods for unlabeled and other isotopically labeled ascorbic acid.[4][5][6]

1. Sample Preparation: a. For cell culture experiments, wash cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add ice-cold 5% metaphosphoric acid to quench metabolic activity and precipitate proteins. c. Scrape the cells and transfer the mixture to a microcentrifuge tube. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Collect the supernatant containing the metabolites. g. For plasma samples, precipitate proteins by adding an equal volume of ice-cold methanol (B129727) containing an internal standard, vortex, and centrifuge.

2. LC-MS/MS Instrumentation and Conditions: a. Liquid Chromatography (LC): i. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: Start with 2% B, hold for 1 minute, ramp to 98% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. v. Flow Rate: 0.3 mL/min. vi. Column Temperature: 40°C. vii. Injection Volume: 5 µL. b. Mass Spectrometry (MS): i. Ionization Mode: Electrospray Ionization (ESI) in negative mode. ii. Multiple Reaction Monitoring (MRM) Transitions:

- L-Ascorbic Acid (unlabeled): Precursor ion m/z 175 -> Product ion m/z 115 (quantifier) and m/z 89 (qualifier).

- This compound: Precursor ion m/z 176 -> Product ion m/z 116.

- Dehydroascorbic Acid (unlabeled): Precursor ion m/z 173 -> Product ion m/z 113.

- Dehydroascorbic Acid-13C-2: Precursor ion m/z 174 -> Product ion m/z 114. iii. Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage according to the specific instrument.

3. Data Analysis: a. Integrate the peak areas for each MRM transition. b. Calculate the fractional enrichment of 13C in the ascorbic acid and dehydroascorbic acid pools. c. Determine the concentrations of the labeled and unlabeled species based on a standard curve.

Protocol for 13C NMR Spectroscopy Analysis of this compound

This protocol is based on established methods for 13C NMR analysis of ascorbic acid.[7][8][9][10][11][12][13]

1. Sample Preparation: a. Extract metabolites from cells or tissues as described in the LC-MS/MS protocol. b. Lyophilize the supernatant to remove the solvent. c. Reconstitute the dried extract in a minimal volume of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP). d. Adjust the pH of the sample to a consistent value (e.g., pH 7.0) using dilute NaOD or DCl in D₂O.

2. NMR Spectroscopy: a. Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. b. Experiment: A standard 1D 13C NMR experiment with proton decoupling. c. Acquisition Parameters: i. Pulse Sequence: A 30° or 45° pulse angle to allow for faster repetition rates. ii. Relaxation Delay: Set to at least 1-2 times the longest T1 of the carbon nuclei of interest. iii. Number of Scans: Sufficient to obtain a good signal-to-noise ratio, which will depend on the sample concentration. iv. Temperature: 298 K.

3. Data Analysis: a. Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). b. Apply Fourier transformation, phase correction, and baseline correction. c. Identify the resonance corresponding to the 13C-2 position of ascorbic acid. The chemical shift will be dependent on the solvent and pH. In D₂O, the C2 resonance is expected around 119 ppm. d. Integrate the area of the 13C-2 peak and compare it to the integral of the internal standard to quantify the concentration of this compound.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and relationships where this compound can be used as a probe.

Vitamin C - Glutathione Redox Cycle

This diagram shows the central role of the ascorbic acid/dehydroascorbic acid redox couple and its interaction with the glutathione/glutathione disulfide couple in maintaining cellular redox balance.

References

- 1. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ascorbic Acid(50-81-7) 13C NMR [m.chemicalbook.com]

- 12. University of Ottawa NMR Facility Blog: 13C NMR of Vitamin C - Solids vs. Liquids NMR [u-of-o-nmr-facility.blogspot.com]

- 13. mdpi.com [mdpi.com]

L-Ascorbic Acid-13C-2 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of L-Ascorbic acid-13C-2 in preclinical research. L-Ascorbic acid (Vitamin C), a crucial antioxidant and enzymatic cofactor, is implicated in a multitude of physiological and pathological processes. The use of its stable isotope-labeled form, this compound, offers a powerful tool for tracing its metabolic fate, quantifying its levels with high precision, and elucidating its role in complex biological systems. This guide details its core applications, presents quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes key pathways and workflows.

Core Applications in Preclinical Research

This compound serves as a versatile tool in preclinical research, primarily in the following areas:

-

Metabolic Flux Analysis: As a stable isotope tracer, this compound allows researchers to track the flow of carbon atoms through various metabolic pathways. This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis. By monitoring the incorporation of ¹³C into downstream metabolites, researchers can quantify the activity of pathways such as the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for generating reducing equivalents (NADPH) and nucleotide precursors.[1][2][3][4][5]

-

Redox Status and Antioxidant Activity: The redox couple of ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), is a key indicator of cellular redox state. This compound, in conjunction with its labeled oxidized counterpart, can be used to probe the dynamics of this redox pair in vivo, offering insights into oxidative stress and the efficacy of antioxidant therapies.[6][7][8]

-

Quantitative Bioanalysis: this compound is an ideal internal standard for mass spectrometry-based quantification of endogenous ascorbic acid.[9][10][11][12][13] Its chemical similarity to the unlabeled analyte ensures comparable extraction efficiency and ionization response, while its mass difference allows for precise and accurate quantification, overcoming matrix effects in complex biological samples like plasma and tissue homogenates.

-

Drug Development and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of ascorbic acid is vital, especially when investigating its therapeutic potential at high doses. Stable isotope-labeled ascorbic acid can be used in preclinical models to study its pharmacokinetics without the need for radioactive tracers.[6][7]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies utilizing ¹³C-labeled ascorbic acid and related methodologies.

Table 1: Quantification of Ascorbic Acid and Dehydroascorbic Acid in Human Plasma using UPLC/MS-MS with ¹³C-labeled Internal Standards [9][10]

| Analyte | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) | Lower Limit of Quantification (nM) |

| Ascorbic Acid (AA) | 56 | 14 | 16 |

| Dehydroascorbic Acid (DHA) | 6 | 2 | 16 |

Table 2: Hyperpolarized ¹³C MRI Parameters for In Vivo Metabolic Imaging [14][15][16][17]

| Parameter | Value |

| Estimated Polarization at Imaging | 3% |

| Ex vivo T1 of [¹³C]urea at 3T | 47 s |

| Injected Bolus (Rats) | 2.4 mL |

| Injected Bolus (Mice) | 350 µL |

| pH of Injected Solution | ~7.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related techniques.

Protocol 1: ¹³C Metabolic Flux Analysis in Cancer Cell Culture

This protocol outlines the general steps for a stable isotope tracing experiment using a ¹³C-labeled substrate like this compound to investigate cancer cell metabolism.[18][19][20][21][22]

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound (or other ¹³C-labeled tracer)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest. Culture overnight in complete medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing nutrient-free medium with the ¹³C-labeled tracer at the desired concentration and dFBS.

-

Isotope Labeling: Aspirate the culture medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells and incubate for a time course determined by the specific metabolic pathway under investigation (typically ranging from minutes to 24 hours).

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Immediately add a specific volume of ice-cold extraction solvent to each well to quench metabolism.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

-

Sample Analysis:

-

Collect the supernatant containing the extracted metabolites.

-

Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions of target metabolites.

-

-

Data Analysis:

-

Correct the raw data for the natural abundance of ¹³C.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes based on the measured mass isotopomer distributions and a metabolic network model.

-

Protocol 2: Quantification of Ascorbic Acid and Dehydroascorbic Acid in Plasma using LC-MS/MS

This protocol describes a method for the simultaneous and direct measurement of ascorbic acid (AA) and dehydroascorbic acid (DHA) in plasma using ¹³C-labeled internal standards.[9][10][11][12][13]

Materials:

-

Human plasma samples

-

L-Ascorbic acid-¹³C₆ (as internal standard for AA)

-

Dehydroascorbic acid-¹³C₆ (as internal standard for DHA)

-

Metaphosphoric acid (MPA)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

EDTA

-

UPLC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a solution containing L-Ascorbic acid-¹³C₆ and Dehydroascorbic acid-¹³C₆ as internal standards.

-